molecular formula C19H23ClN4O3 B10980121 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide

Cat. No.: B10980121
M. Wt: 390.9 g/mol
InChI Key: IFTXWCYQGVORLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chloropyridazine moiety and a dimethoxybenzyl group attached to a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Chloropyridazine Intermediate: : The synthesis begins with the chlorination of pyridazine to form 6-chloropyridazine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under reflux conditions.

  • Preparation of the Piperidine Intermediate: : The piperidine ring is synthesized separately, often starting from piperidine or its derivatives. The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

  • Coupling Reaction: : The final step involves coupling the 6-chloropyridazine intermediate with the piperidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridazine moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxylate: Ester derivative of the carboxamide.

    1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxylic acid: Carboxylic acid derivative.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(3,4-dimethoxybenzyl)piperidine-4-carboxamide is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the chloropyridazine and dimethoxybenzyl moieties could result in unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23ClN4O3

Molecular Weight

390.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O3/c1-26-15-4-3-13(11-16(15)27-2)12-21-19(25)14-7-9-24(10-8-14)18-6-5-17(20)22-23-18/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,25)

InChI Key

IFTXWCYQGVORLH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.